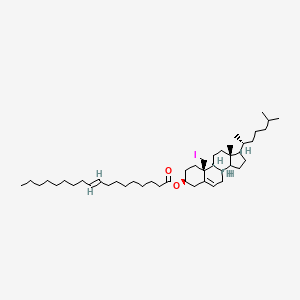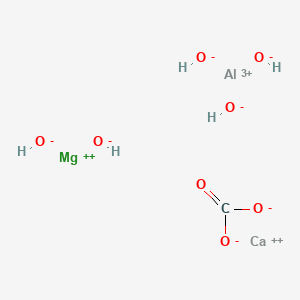
trans-Homoaconitate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-Homoaconitate is a carbonyl compound.
Applications De Recherche Scientifique
Enzymatic Formation and Lysine Biosynthesis
trans-Homoaconitate is involved in enzymatic processes such as the dehydration of homoisocitric acid, leading to its formation. Strassman and Ceci (1966) have demonstrated this in yeast, highlighting its role in lysine biosynthesis (Strassman & Ceci, 1966).
Biochemical Pathways in Archaea
In Methanosarcina thermophila, trans-Homoaconitate acts as a starting point in a series of reactions leading to the production of alpha-ketosuberate, a precursor for coenzymes B and biotin. Howell et al. (1998) detail this process, indicating its critical role in the biochemistry of this organism (Howell, Harich, Xu, & White, 1998).
Accumulation in Yeast Mutants
Research by Maragoudakis (1967) shows that homoaconitic acid, closely related to trans-Homoaconitate, accumulates in the growth medium of certain lysine-requiring yeast mutants. This suggests its potential role or presence in specific metabolic conditions or genetic variations in yeast (Maragoudakis, 1967).
Antifungal Activity
trans-Homoaconitate derivatives, particularly its trimethyl ester form, exhibit antifungal properties, as demonstrated by Milewska et al. (2012). This compound showed efficacy against human pathogenic yeasts, presenting a potential application in antifungal treatments (Milewska, Prokop, Gabriel, Wojciechowski, & Milewski, 2012).
Synthesis and Separation Techniques
The synthesis and separation of homoaconitic acids, including trans-Homoaconitate, are outlined by Tucci et al. (1969). Their research provides methods for the preparation of these acids, crucial for further biochemical studies and applications (Tucci, Ceci, & Bhattacharjee, 1969).
Role in Coenzyme B Biosynthesis
Drevland et al. (2008) found that homoaconitase enzymes, which process homoaconitic acids, are integral in coenzyme B biosynthesis in methanogens. This emphasizes the importance of these compounds in the biochemistry of certain archaea (Drevland, Jia, Palmer, & Graham, 2008).
Propriétés
Formule moléculaire |
C7H8O6 |
|---|---|
Poids moléculaire |
188.13 g/mol |
Nom IUPAC |
(E)-but-1-ene-1,2,4-tricarboxylic acid |
InChI |
InChI=1S/C7H8O6/c8-5(9)2-1-4(7(12)13)3-6(10)11/h3H,1-2H2,(H,8,9)(H,10,11)(H,12,13)/b4-3+ |
Clé InChI |
BJYPZFUWWJSAKC-ONEGZZNKSA-N |
SMILES isomérique |
C(CC(=O)O)/C(=C\C(=O)O)/C(=O)O |
SMILES |
C(CC(=O)O)C(=CC(=O)O)C(=O)O |
SMILES canonique |
C(CC(=O)O)C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



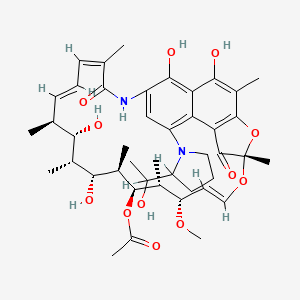
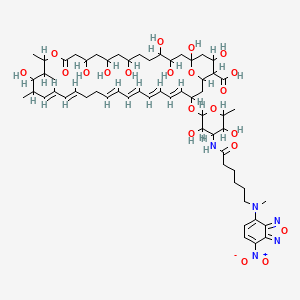
![[3-(4-aminobutanoyloxy)-2-[(9Z,12E,15E)-octadeca-9,12,15-trienoyl]oxypropyl] (9E,12E,15E)-octadeca-9,12,15-trienoate](/img/structure/B1236207.png)
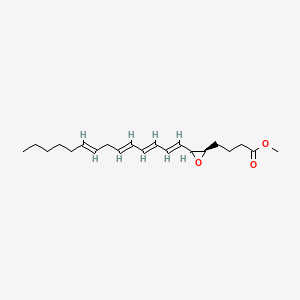
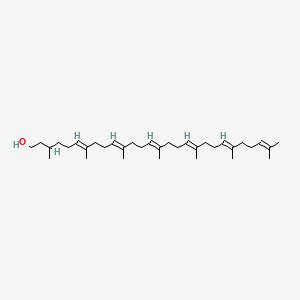
![methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]-6-oxoheptanoate](/img/structure/B1236211.png)


